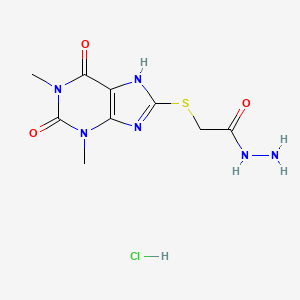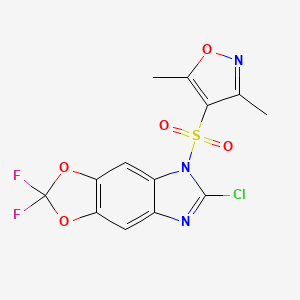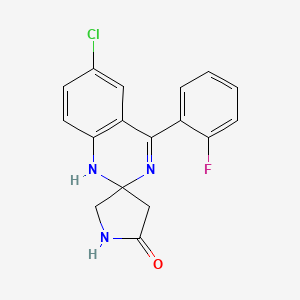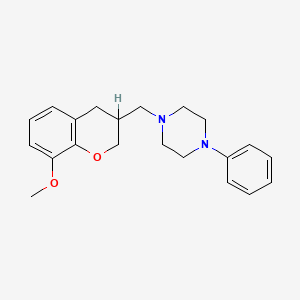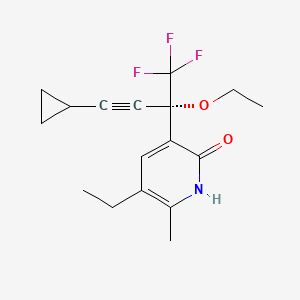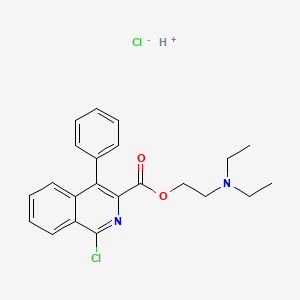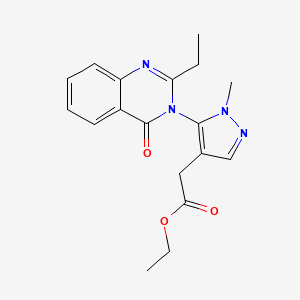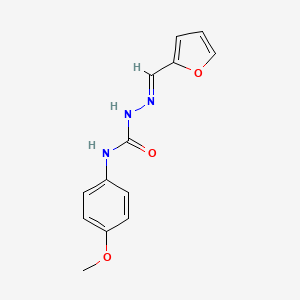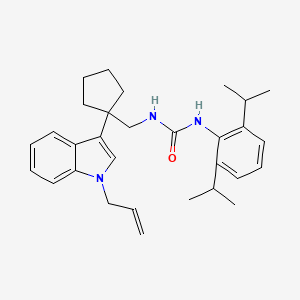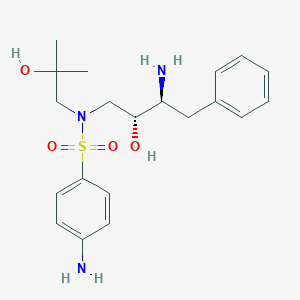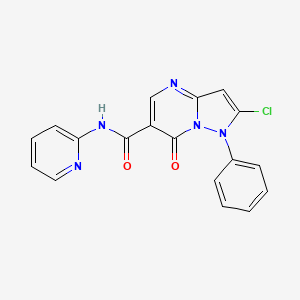
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-2-chloro-7-oxo-1-phenyl-N-2-pyridinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper salts .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines are designed to be efficient and scalable. These methods often employ continuous flow reactors and automated synthesis platforms to ensure high yield and purity . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common .
化学反応の分析
Types of Reactions
Pyrazolo[1,5-a]pyrimidines undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce functional groups like halogens or nitro groups .
科学的研究の応用
Pyrazolo[1,5-a]pyrimidines have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as probes for studying biological processes and interactions.
Medicine: Exhibit potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: Utilized in the development of materials with unique photophysical properties.
作用機序
The mechanism of action of pyrazolo[1,5-a]pyrimidines involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor ligands, or signaling pathway modulators . The exact mechanism depends on the specific structure and functional groups present in the compound .
類似化合物との比較
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidines include:
- Pyrazolo[5,1-c][1,2,4]triazines
- Pyrazolo[3,4-d]pyrimidines
- Purine analogues
Uniqueness
What sets pyrazolo[1,5-a]pyrimidines apart is their unique structural motif, which allows for extensive functionalization and versatility in various applications . Their ability to undergo diverse chemical reactions and their significant photophysical properties make them highly valuable in both research and industrial settings .
特性
CAS番号 |
87948-69-4 |
|---|---|
分子式 |
C18H12ClN5O2 |
分子量 |
365.8 g/mol |
IUPAC名 |
2-chloro-7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H12ClN5O2/c19-14-10-16-21-11-13(17(25)22-15-8-4-5-9-20-15)18(26)24(16)23(14)12-6-2-1-3-7-12/h1-11H,(H,20,22,25) |
InChIキー |
IECSRSYITYPRRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=CC3=NC=C(C(=O)N32)C(=O)NC4=CC=CC=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


